4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS 607731-60-2 properties
4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS 607731-60-2 properties
CAS 607731-60-2 | High-Purity Intermediate for Optoelectronics & Functional Materials [1][2]
Executive Summary
4,4'-(Cyclohexane-1,1-diyl)bis(bromobenzene) (CAS 607731-60-2), also known as 1,1-bis(4-bromophenyl)cyclohexane, is a critical organobromide intermediate used primarily in the synthesis of advanced functional materials. Its rigid cyclohexane core, substituted with two para-bromophenyl groups, serves as a robust scaffold for constructing Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and its pivotal role in the production of TAPC (4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]), a benchmark material in the organic electronics industry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule features a quaternary carbon at the 1-position of a cyclohexane ring, to which two 4-bromophenyl rings are attached.[2] This "geminal" substitution pattern imparts significant steric bulk and rigidity, preventing π-stacking in downstream derivatives—a key requirement for amorphous film stability in OLEDs.[2]
| Property | Data |
| IUPAC Name | 1,1-Bis(4-bromophenyl)cyclohexane |
| CAS Number | 607731-60-2 |
| Molecular Formula | C₁₈H₁₈Br₂ |
| Molecular Weight | 394.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, THF, Toluene, DCM; Insoluble in Water |
| Melting Point | Typically 130–140 °C (Analogous to Bisphenol-C derivatives) |
Spectroscopic Signature (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Two doublets (AA'BB' system) at δ ~7.40 (d, J = 8.5 Hz, 4H, Ar-H ortho to Br) and δ ~7.10 (d, J = 8.5 Hz, 4H, Ar-H meta to Br).
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Aliphatic Region: Multiplets at δ ~2.20 (4H, cyclohexane C2/C6), δ ~1.50–1.60 (6H, cyclohexane C3/C4/C5).
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¹³C NMR (100 MHz, CDCl₃):
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Quaternary Carbon: δ ~45.0 ppm (C1 of cyclohexane).
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Aromatic Carbons: Characteristic signals for ipso-C (attached to cyclohexane), ortho-C, meta-C, and para-C-Br (~119 ppm).[2]
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Synthesis & Manufacturing Protocols
The synthesis of CAS 607731-60-2 is most reliably achieved through a two-step sequence starting from cyclohexanone and benzene.[2] Direct condensation of cyclohexanone with bromobenzene is often low-yielding due to the deactivating nature of the bromine substituent.[2] Therefore, the Bromination of 1,1-Diphenylcyclohexane is the preferred industrial and laboratory route.
Validated Synthesis Workflow (Step-by-Step)
Step 1: Synthesis of 1,1-Diphenylcyclohexane
Reaction: Acid-catalyzed condensation of cyclohexanone with benzene.[2]
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Reagents: Cyclohexanone (1.0 eq), Benzene (Excess, solvent/reagent), H₂SO₄ (Catalyst).
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Protocol:
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Charge a reactor with cyclohexanone and excess benzene (5–10 eq).
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Cool the mixture to 0–5 °C.
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Dropwise add concentrated H₂SO₄ (2.0 eq) while maintaining temperature <10 °C.
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Allow to warm to room temperature and stir for 4–6 hours.
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Workup: Quench with ice water, separate the organic layer, wash with NaHCO₃ (aq) and brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallization from ethanol or distillation yields 1,1-diphenylcyclohexane as a white solid.[2]
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Step 2: Regioselective Bromination
Reaction: Electrophilic aromatic substitution using Bromine (Br₂).[2]
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Reagents: 1,1-Diphenylcyclohexane (1.0 eq), Bromine (2.2 eq), FeBr₃ (0.05 eq, catalyst), DCM or CHCl₃ (Solvent).
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Protocol:
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Dissolve 1,1-diphenylcyclohexane in DCM under N₂ atmosphere.
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Add catalytic FeBr₃.[2]
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Cool to 0 °C and dropwise add Br₂ (diluted in DCM) over 1 hour.
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Stir at room temperature for 12 hours. The steric bulk of the cyclohexane ring directs bromination almost exclusively to the para positions.
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Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Wash with water and brine.[2]
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Purification: Recrystallize from Ethanol/Toluene mixture to obtain pure 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene).
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Figure 1: Two-step synthesis pathway for CAS 607731-60-2 via 1,1-diphenylcyclohexane intermediate.
Reactivity & Applications
The primary utility of CAS 607731-60-2 lies in its reactivity as a bis-electrophile in palladium-catalyzed cross-coupling reactions.[2] It is the direct precursor to TAPC , a hole transport material with high hole mobility (~1.0 × 10⁻² cm²/Vs) and a high triplet energy (T₁ = 2.87 eV).
Synthesis of TAPC (Hole Transport Material)
Reaction: Buchwald-Hartwig Amination.[2][3]
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Transformation: Conversion of Ar-Br to Ar-N(Tol)₂.
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Reagents: Di-p-tolylamine (2.2 eq), Pd(OAc)₂ / P(t-Bu)₃ (Catalyst system), NaOtBu (Base), Toluene (Solvent).
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Significance: The cyclohexane bridge breaks the conjugation between the two aniline units, preserving a high triplet energy level, which is crucial for confining excitons in the emissive layer of OLEDs.
Polymer Synthesis
The compound can also be converted into Bisphenol-Z analogues or used directly in Suzuki polycondensation to form high-Tg poly(arylene)s.[2] The bulky cyclohexane ring increases the glass transition temperature (Tg) of the resulting polymers by restricting chain rotation.
Figure 2: Downstream applications of CAS 607731-60-2 in OLED materials and polymer science.[2][4]
Safety & Handling
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Hazards: As an organobromide, it may be irritating to eyes, skin, and the respiratory system.
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Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Spill Response: Sweep up solid spills to avoid dust generation.[2] Dispose of as halogenated organic waste.[2]
References
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Preparation of 1,1-bis(4-aminophenyl)cyclohexane derivatives. Google Patents. US6790993B1.[2] Available at:
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Synthesis of TAPC via Buchwald-Hartwig Amination. Organic Syntheses. Discussion Addendum for Palladium-catalyzed Amination. Available at: [Link]
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Bromination of 1,1-diphenylcyclohexane. ResearchGate. Synthesis of Bisphenol-C Derivatives. Available at: [Link]
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General Reactivity of Aryl Bromides. Organic Chemistry Portal. Buchwald-Hartwig Reaction. Available at: [Link]
Sources
- 1. 59734-92-8|1-Bromo-2-cyclohexylbenzene|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)- | C16H26 | CID 5365721 - PubChem [pubchem.ncbi.nlm.nih.gov]
